molecular formula C13H17NO3 B8346518 Tert-butyl (2,3-dihydro-1-benzofuran-5-yl)carbamate

Tert-butyl (2,3-dihydro-1-benzofuran-5-yl)carbamate

Cat. No. B8346518
M. Wt: 235.28 g/mol
InChI Key: BSVPCYLEXQDPRF-UHFFFAOYSA-N
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Patent
US09260445B2

Procedure details

To a mixture of 2,3-dihydro-1-benzofuran-5-carboxylic acid (5.08 g), triethylamine (5.18 mL) and tert-butanol (91.9 mL) was added diphenylphosphoryl azide (8.00 mL), followed by stirring at 90° C. for 5 hours. The reaction mixture was poured into a saturated aqueous sodium hydrogen carbonate solution, followed by extraction with ethyl acetate. The organic layer was washed with a saturated aqueous sodium hydrogen carbonate solution and saturated brine, and dried over anhydrous sodium sulfate. The insoluble materials were separated by filtration, the filtrate was concentrated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=20:1 to 5:1) to obtain tert-butyl (2,3-dihydro-1-benzofuran-5-yl)carbamate (4.74 g).
Quantity
5.08 g
Type
reactant
Reaction Step One
Quantity
5.18 mL
Type
reactant
Reaction Step One
Quantity
91.9 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][C:8](C(O)=O)=[CH:9][C:4]=2[CH2:3][CH2:2]1.C([N:15](CC)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1.[C:37](=[O:40])([O-])[OH:38].[Na+].[C:42](O)([CH3:45])([CH3:44])[CH3:43]>>[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([NH:15][C:37](=[O:40])[O:38][C:42]([CH3:45])([CH3:44])[CH3:43])=[CH:9][C:4]=2[CH2:3][CH2:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
5.08 g
Type
reactant
Smiles
O1CCC2=C1C=CC(=C2)C(=O)O
Name
Quantity
5.18 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
91.9 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
by stirring at 90° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous sodium hydrogen carbonate solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The insoluble materials were separated by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=20:1 to 5:1)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
O1CCC2=C1C=CC(=C2)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.74 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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